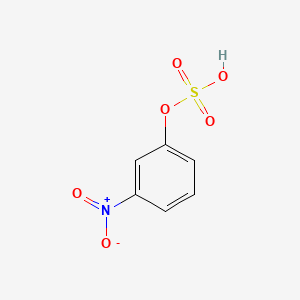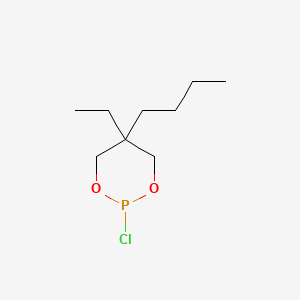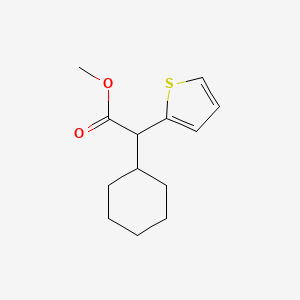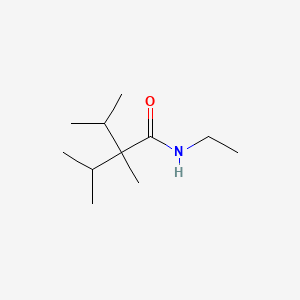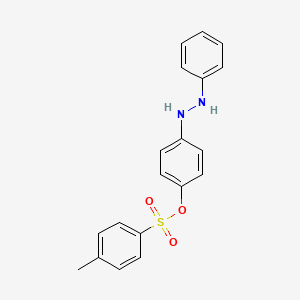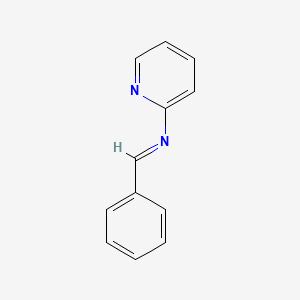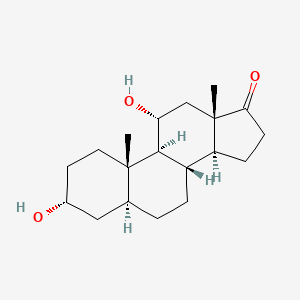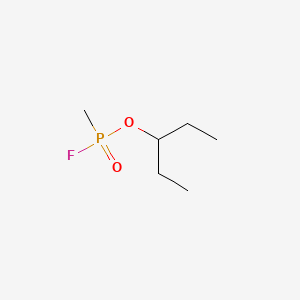
Phosphonofluoridic acid, methyl-, 1-ethylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido fosfonofluorídico, metil-, éster 1-etilpropílico es un compuesto químico con la fórmula molecular C6H14FO2P. Forma parte de los compuestos organofosforados, que son conocidos por sus diversas aplicaciones en varios campos, incluyendo la agricultura, la medicina y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido fosfonofluorídico, metil-, éster 1-etilpropílico típicamente implica la reacción del dicloruro de metilfosfónico con alcohol 1-etilpropílico en presencia de una base como la piridina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis de los productos intermedios. El esquema general de la reacción es el siguiente:
CH3PCl2+C4H9OH→CH3P(O)(OC4H9)Cl+HCl
Este intermedio se trata entonces con un agente fluorante como el fluoruro de hidrógeno (HF) para obtener el producto final:
CH3P(O)(OC4H9)Cl+HF→CH3P(O)(OC4H9)F+HCl
Métodos de producción industrial
Los métodos de producción industrial para el ácido fosfonofluorídico, metil-, éster 1-etilpropílico son similares a la síntesis de laboratorio, pero se amplían y optimizan para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción constantes y minimizar el error humano.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido fosfonofluorídico, metil-, éster 1-etilpropílico se somete a varios tipos de reacciones químicas, incluyendo:
Hidrólisis: En presencia de agua, se hidroliza para formar ácido metilfosfónico y alcohol 1-etilpropílico.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica donde el átomo de flúor es reemplazado por otros nucleófilos como aminas o tioles.
Oxidación y reducción: El compuesto puede oxidarse para formar derivados de ácido fosfónico o reducirse para formar derivados de fosfina.
Reactivos y condiciones comunes
Hidrólisis: Agua o soluciones acuosas en condiciones ácidas o básicas.
Sustitución: Nucleófilos como aminas, tioles o alcoholes en presencia de una base.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Principales productos formados
Hidrólisis: Ácido metilfosfónico y alcohol 1-etilpropílico.
Sustitución: Varios derivados de ácido fosfonofluorídico sustituidos.
Oxidación: Derivados de ácido fosfónico.
Reducción: Derivados de fosfina.
Aplicaciones Científicas De Investigación
El ácido fosfonofluorídico, metil-, éster 1-etilpropílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica para introducir el grupo ácido fosfonofluorídico en las moléculas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluyendo la inhibición enzimática y la interacción con biomoléculas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente como inhibidores enzimáticos o como parte de estrategias de profármacos.
Industria: Se utiliza en la producción de retardantes de llama, plastificantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido fosfonofluorídico, metil-, éster 1-etilpropílico implica su interacción con objetivos moleculares como las enzimas. El compuesto puede actuar como inhibidor uniéndose al sitio activo de las enzimas, impidiendo así que el sustrato acceda al sitio. Esta inhibición puede ser reversible o irreversible, dependiendo de la naturaleza de la interacción.
Comparación Con Compuestos Similares
El ácido fosfonofluorídico, metil-, éster 1-etilpropílico se puede comparar con otros compuestos similares como:
Ácido fosfonofluorídico, P-metil-, éster 1-etilhexílico: Similar en estructura pero con un grupo alquilo diferente, lo que da lugar a variaciones en las propiedades físicas y químicas.
Ácido fosfonofluorídico, (1-metiletil)-, éster ciclohexílico: Contiene un grupo ciclohexilo, lo que afecta su reactividad y aplicaciones.
Ácido fosfonofluorídico, (1-metiletil)-, éster ciclopentílico: Similar al éster ciclohexílico pero con un grupo ciclopentílico, lo que da lugar a diferentes efectos estéricos y electrónicos.
Estas comparaciones resaltan la singularidad del ácido fosfonofluorídico, metil-, éster 1-etilpropílico en términos de su grupo alquilo específico y sus propiedades y aplicaciones resultantes.
Propiedades
Número CAS |
66348-71-8 |
|---|---|
Fórmula molecular |
C6H14FO2P |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
3-[fluoro(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C6H14FO2P/c1-4-6(5-2)9-10(3,7)8/h6H,4-5H2,1-3H3 |
Clave InChI |
SIGNGNQAHNPLSF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OP(=O)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


